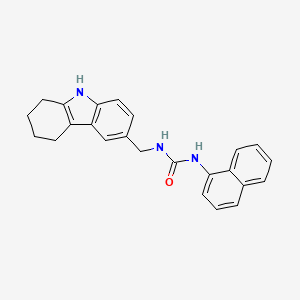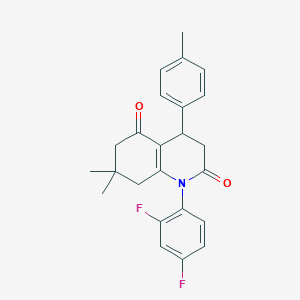![molecular formula C14H19N5O4S B11492726 1-{[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine](/img/structure/B11492726.png)
1-{[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[2,5-Dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Tetrazole to the Phenyl Ring: This step involves the coupling of the tetrazole ring to a phenyl ring substituted with methoxy groups. This can be achieved using a palladium-catalyzed cross-coupling reaction.
Sulfonylation: The phenyl ring is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Piperidine Ring: Finally, the piperidine ring is introduced through a nucleophilic substitution reaction, where the sulfonylated phenyl compound reacts with piperidine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-{[2,5-Dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are common reducing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride are typical reagents.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include sulfides.
Substitution: Products include N-alkyl or N-acyl derivatives of the piperidine ring.
Scientific Research Applications
1-{[2,5-Dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which 1-{[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole moiety can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonyl group enhances the compound’s solubility and stability, while the piperidine ring provides a scaffold for further functionalization.
Comparison with Similar Compounds
Similar Compounds
1-{[2,5-Dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine: Similar structure but with a morpholine ring instead of a piperidine ring.
1-{[2,5-Dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring.
1-{[2,5-Dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}azepane: Features an azepane ring instead of a piperidine ring.
Uniqueness
1-{[2,5-Dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of both the tetrazole and sulfonyl groups, along with the piperidine ring, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H19N5O4S |
|---|---|
Molecular Weight |
353.40 g/mol |
IUPAC Name |
1-[2,5-dimethoxy-4-(tetrazol-1-yl)phenyl]sulfonylpiperidine |
InChI |
InChI=1S/C14H19N5O4S/c1-22-12-9-14(24(20,21)18-6-4-3-5-7-18)13(23-2)8-11(12)19-10-15-16-17-19/h8-10H,3-7H2,1-2H3 |
InChI Key |
YYCNJWQRJMLXIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N2C=NN=N2)OC)S(=O)(=O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-(4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11492648.png)
![[4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B11492670.png)
![5-bromo-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}thiophene-2-sulfonamide](/img/structure/B11492671.png)
![5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzenesulfonamide](/img/structure/B11492674.png)

![6-Fluoro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid](/img/structure/B11492687.png)

![(2,3-Difluorophenyl)(4-{4-fluoro-2-nitro-5-[(tetrahydrofuran-2-ylmethyl)amino]phenyl}piperazin-1-yl)methanone](/img/structure/B11492701.png)
![2-(4-fluorophenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B11492704.png)
![3-benzyl-5-(4-fluorophenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11492706.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B11492709.png)
![methyl 4-methoxy-3-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}-1H-indole-2-carboxylate](/img/structure/B11492715.png)
![3,4,5-triethoxy-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide](/img/structure/B11492718.png)
![Ethyl 3,3,3-trifluoro-2-hydroxy-2-(3-methyl-4-{[(pentafluorophenyl)carbonyl]amino}phenyl)propanoate](/img/structure/B11492730.png)
